9,10-Dihydroxy-12-octadecenoic acid
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Overview
Description
9, 10-Dihome, also known as 9, 10-dhoa or leukotoxin diol, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 9, 10-dihome is considered to be an octadecanoid lipid molecule. 9, 10-Dihome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 10-Dihome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9, 10-dihome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Scientific Research Applications
Cardiac Effects
9,10-Dihydroxy-12-octadecenoic acid (DHOA) shows concentration-dependent inhibition of cardiac sodium current (I Na) in isolated adult rat ventricular myocytes. This indicates multiple actions on Na+ channels, suggesting potential implications in cardiac research (Harrell & Stimers, 2002).
Food Chemistry
DHOA is found in cured meat products. Its presence, along with other linoleic acid metabolites, in various concentrations in cured meats, suggests a need for closer monitoring due to potential health impacts (Song et al., 2016).
Biochemical Analysis
Research has focused on the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid, which includes this compound. This aids in understanding the complex biochemical pathways and structures of these acids (Hamberg, 1991).
Endocrine Disruption
Leukotoxin diol (LTX-diol), a variant of this compound, has been studied for its endocrine-disruptive effects. It disrupts estrous cyclicity in female rats and stimulates breast cancer cell proliferation, indicating its potential role in endocrine-related research (Markaverich et al., 2005).
Cytotoxicity and Biological Activity
Allylic hydroxylated derivatives of linoleic acid, including this compound, exhibit moderate cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research (Li et al., 2009).
Metabolite Studies
Studies on the conversion of linoleic acid hydroperoxide by hematin have identified compounds including this compound. This sheds light on the metabolic pathways and potential biological implications of these fatty acids (Dix & Marnett, 1985).
Properties
Molecular Formula |
C18H34O4 |
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Molecular Weight |
314.5 g/mol |
IUPAC Name |
(E)-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7+ |
InChI Key |
XEBKSQSGNGRGDW-JXMROGBWSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(C(CCCCCCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
melting_point |
59-59.5°C |
physical_description |
Solid |
Synonyms |
9,10-dihydroxy-12-octadecenoic acid leukotoxin-diol Lx-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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